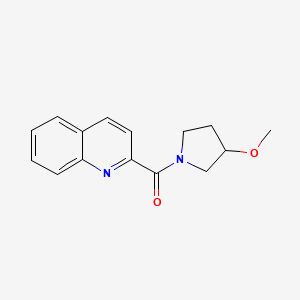
2-(3-Methoxypyrrolidine-1-carbonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-Methoxypyrrolidine-1-carbonyl)quinoline” is a compound used for research purposes. It has a molecular formula of C15H16N2O2 and a molecular weight of 256.305. The compound is part of the pyrrolidine class, which is widely used by medicinal chemists to develop compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of these compounds .Molecular Structure Analysis
Quinoline, a key component of the compound, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . This structure allows for various transformations, making quinoline an essential segment of both natural and synthetic compounds .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse and depend on the specific derivative and reaction conditions . For instance, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles are some of the transformations that quinoline compounds can undergo .Physical And Chemical Properties Analysis
Quinoline is a colorless liquid chemical . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific physical and chemical properties of “this compound” are not provided in the retrieved papers.科学的研究の応用
Corrosion Inhibition
2-(3-Methoxypyrrolidine-1-carbonyl)quinoline derivatives have been extensively studied for their role as corrosion inhibitors, particularly for metals in acidic environments. These compounds have shown a significant mitigation effect on metal corrosion, attributed to their ability to adsorb onto metal surfaces and form protective barriers. For example, various quinoline derivatives were analyzed for their corrosion inhibition efficiency on mild steel in acidic medium, showing that some derivatives could achieve high inhibition efficiencies through the formation of stable adsorption layers on the metal surface. This was further confirmed by surface analysis techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS), indicating that the inhibition occurs due to the adsorption of inhibitor molecules at the metal/solution interface (Singh, Srivastava, & Quraishi, 2016). Computational studies have also supported these findings by exploring the adsorption and corrosion inhibition properties of novel quinoline derivatives on iron, showing good agreement with experimental results (Erdoğan et al., 2017).
Antimicrobial and Herbicidal Activities
Quinoline derivatives, including those with methoxypyrrolidine groups, have been identified for their potential in addressing various biological applications. For instance, the synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and its evaluation as a herbicide demonstrated significant efficacy against weeds, suggesting its potential as a herbicidal agent (A. E., Oke O.T., & O. A., 2015). Additionally, the antimicrobial activities of certain quinoline derivatives have been explored, with findings indicating their effectiveness against a range of microbial strains. This highlights the broad spectrum of biological activities that quinoline compounds can exhibit, extending their potential use in pharmaceutical and agricultural applications (Vartale, Halikar, & Pawar, 2013).
Drug Discovery and Chemical Synthesis
Quinoline and its derivatives have been identified as key scaffolds in drug discovery, particularly for their anticancer properties. The synthetic versatility of quinoline allows for the generation of a wide array of structurally diverse derivatives, which have been examined for their modes of action in inhibiting various biological targets such as tyrosine kinases and tubulin polymerization. This underscores the importance of quinoline compounds in the development of new therapeutic agents (Solomon & Lee, 2011). Moreover, the development of methodologies for the synthesis of quinolines through metal-catalyzed dehydrogenative N-heterocyclization has provided efficient routes to these compounds, further facilitating their application in medicinal chemistry and other chemical synthesis endeavors (Chelucci & Porcheddu, 2017).
将来の方向性
The pyrrolidine ring, a component of “2-(3-Methoxypyrrolidine-1-carbonyl)quinoline”, is a versatile scaffold in drug discovery . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
(3-methoxypyrrolidin-1-yl)-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-12-8-9-17(10-12)15(18)14-7-6-11-4-2-3-5-13(11)16-14/h2-7,12H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKCYFNSPZPDBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxa-4-azabicyclo[3.2.0]heptan-3-one](/img/structure/B2566003.png)
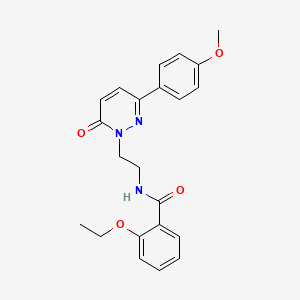
![2-[[4-(4-Ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2566005.png)
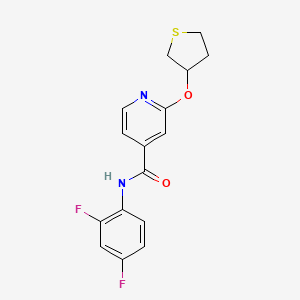
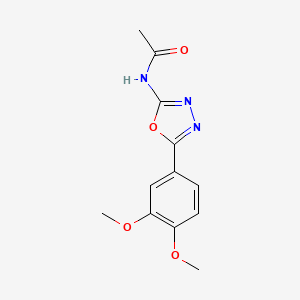
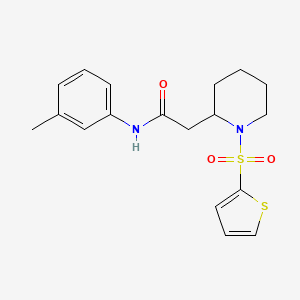



![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone](/img/structure/B2566019.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2566021.png)
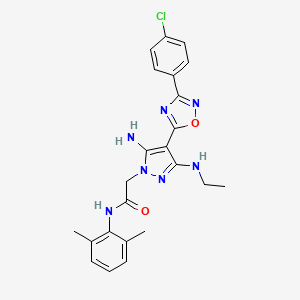
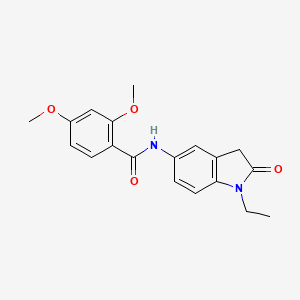
![N-(3-chlorophenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2566026.png)